molecular formula C46H46LiN8NaO12S2 B12707941 Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate CAS No. 94313-96-9

Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate

Cat. No.: B12707941
CAS No.: 94313-96-9
M. Wt: 997.0 g/mol
InChI Key: KLNFNWCHCHVWHF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, lithium sodium 4-[[4-[[4-(2-hydroxypropoxy)phenyl]azo]-5-methoxy-2-methylphenyl]azo]benzenesulphonate , reflects its intricate structure. The name is derived through sequential identification of substituents on the central benzene rings:

  • Parent chain : A benzenesulphonate group forms the core, with substitution at the para-position (C4).
  • First azo linkage : Connects the benzenesulphonate to a 5-methoxy-2-methylphenyl group. The methoxy (-OCH~3~) and methyl (-CH~3~) substituents occupy positions C5 and C2, respectively, on this intermediate benzene ring.
  • Second azo linkage : Extends from the intermediate phenyl group to a 4-(2-hydroxypropoxy)phenyl moiety. The 2-hydroxypropoxy group (-O-CH~2~-CH(OH)-CH~3~) introduces a chiral center at the secondary alcohol-bearing carbon.

The molecular formula, C~46~H~46~LiN~8~NaO~12~S~2~ , accounts for:

  • Two benzene rings with azo (-N=N-) bridges.
  • A sulfonate (-SO~3~^-^) group balanced by lithium (Li^+^) and sodium (Na^+^) counterions.
  • Substituents including methoxy, methyl, and 2-hydroxypropoxy groups.
Molecular Property Value
Molecular Weight 996.96 g/mol
CAS Registry Number 94313-96-9
SMILES Notation [Li+].[Na+].c1(ccc(/N=N/c2c(cc(/N=N/c3ccc(OCC@HC)cc3)c(c2)OC)C)cc1)S(=O)(=O)[O-]
InChI Key KLNFNWCHCHVWHF-XLFBTKNFSA-L

Structural Elucidation: Azo Linkages, Sulfonate Groups, and Substituent Configuration

The compound’s architecture is defined by three critical features:

  • Dual Azo Linkages : The two -N=N- groups create an extended π-conjugated system, enabling electronic transitions that confer intense coloration typical of azo dyes. Each azo bond adopts a planar trans configuration, minimizing steric hindrance between adjacent aromatic rings.
  • Sulfonate Group : The -SO~3~^-^ moiety at the para-position of the terminal benzene ring enhances water solubility through ionic interactions. Charge balance is maintained by lithium and sodium cations, which coordinate with the sulfonate oxygen atoms.
  • Substituent Effects :
    • 2-Hydroxypropoxy Group : Introduces stereochemical complexity via the chiral C2 carbon in the propoxy chain. The (R)-configuration is implied by the SMILES notation’s stereodescriptor (@).
    • Methoxy and Methyl Groups : Electron-donating substituents on the central phenyl ring stabilize the azo linkages against photodegradation and alter electronic absorption profiles.

The spatial arrangement of substituents creates intramolecular hydrogen bonds between the hydroxypropoxy -OH and sulfonate oxygens, further stabilizing the structure in aqueous media.

Isomeric Forms and Tautomeric Behavior in Aqueous Solutions

The compound exhibits three types of isomerism:

  • Stereoisomerism : The 2-hydroxypropoxy group’s chiral center generates enantiomers. Commercial preparations typically report racemic mixtures unless synthesized using chiral auxiliaries.
  • Tautomerism : Under acidic or basic conditions, the azo linkages may undergo tautomerization to hydrazone forms (-NH-N=). For example, protonation at the azo nitrogen could yield quinoid-hydrazone tautomers, shifting absorption maxima.
  • Ionization States : The sulfonate group’s pK~a~ (~1.0) ensures full deprotonation in neutral or alkaline solutions, but protonation may occur in strongly acidic environments, altering solubility and aggregation behavior.

In aqueous solutions, the equilibrium between azo and hydrazone tautomers is influenced by pH and hydrogen bonding. The hydroxypropoxy group’s -OH participates in solvent interactions, stabilizing specific tautomers. For instance, alkaline conditions favor the azo form, while acidic media promote hydrazone formation, as observed in analogous azo dyes.

Properties

CAS No.

94313-96-9

Molecular Formula

C46H46LiN8NaO12S2

Molecular Weight

997.0 g/mol

IUPAC Name

lithium;sodium;4-[[4-[[4-(2-hydroxypropoxy)phenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/2C23H24N4O6S.Li.Na/c2*1-15-12-22(27-25-17-4-8-19(9-5-17)33-14-16(2)28)23(32-3)13-21(15)26-24-18-6-10-20(11-7-18)34(29,30)31;;/h2*4-13,16,28H,14H2,1-3H3,(H,29,30,31);;/q;;2*+1/p-2

InChI Key

KLNFNWCHCHVWHF-UHFFFAOYSA-L

Canonical SMILES

[Li+].CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OCC(C)O.CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OCC(C)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-hydroxypropoxy)aniline or Phenol Derivative

  • The starting material is typically 4-aminophenol or 4-hydroxyphenol.
  • The hydroxypropoxy substituent is introduced via nucleophilic substitution using 2-chloropropanol or 2-bromopropanol under alkaline conditions.
  • This step yields 4-(2-hydroxypropoxy)aniline or phenol, which serves as the coupling component in the azo reaction.

Diazotization of Aromatic Amines

  • Aromatic amines such as 5-methoxy-2-methyl-4-aminobenzene derivatives are diazotized by treatment with sodium nitrite (NaNO2) in acidic aqueous medium (usually HCl) at low temperatures (0–5 °C).
  • This forms the corresponding diazonium salts, which are highly reactive intermediates for azo coupling.

Azo Coupling Reactions

  • The diazonium salt is reacted with the 4-(2-hydroxypropoxy)phenol or aniline derivative under controlled pH (usually mildly alkaline) to form the azo bond (-N=N-).
  • The first azo coupling yields a monoazo intermediate.
  • A second diazotization and azo coupling step is performed to introduce the second azo linkage, resulting in the bisazo compound.

Introduction of Benzenesulfonic Acid Group

  • Sulfonation of the aromatic ring is achieved by treatment with sulfonating agents such as chlorosulfonic acid or sulfuric acid under controlled temperature.
  • This step introduces the benzenesulfonic acid group, which is essential for water solubility and salt formation.

Formation of Lithium Sodium Salt

  • The sulfonic acid groups are neutralized with lithium hydroxide and sodium hydroxide in stoichiometric amounts to form the lithium sodium salt.
  • The ratio of lithium to sodium ions can be controlled to optimize solubility and stability.
  • The final product is isolated by filtration, washing, and drying.

Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) pH Range Yield (%) Notes
Hydroxypropoxy substitution 4-aminophenol + 2-chloropropanol, NaOH 60–80 9–11 85–90 Requires controlled addition to avoid side reactions
Diazotization NaNO2 + HCl, aqueous 0–5 1–2 90–95 Low temperature critical for stability
First azo coupling Diazonium salt + phenol derivative 0–10 7–9 80–85 pH control essential for coupling efficiency
Second azo coupling Second diazonium salt + monoazo intermediate 0–10 7–9 75–80 Sequential coupling to form bisazo compound
Sulfonation Chlorosulfonic acid or H2SO4 30–50 N/A 70–75 Temperature control prevents over-sulfonation
Salt formation LiOH + NaOH neutralization Room temp 7–8 95 Stoichiometric control for lithium/sodium ratio

Analytical Characterization

  • UV-Vis Spectroscopy: Confirms azo bond formation by characteristic absorption peaks around 400–500 nm.
  • NMR Spectroscopy: Confirms substitution pattern and integrity of hydroxypropoxy and methoxy groups.
  • Mass Spectrometry: Confirms molecular weight consistent with C46H46LiN8NaO12S2 (approx. 997 g/mol).
  • Elemental Analysis: Confirms lithium and sodium content consistent with salt formation.
  • Infrared Spectroscopy: Shows characteristic sulfonate (S=O) stretching bands and hydroxyl group vibrations.

Notes on Preparation

  • The multi-step synthesis requires careful control of reaction conditions, especially temperature and pH, to avoid decomposition of diazonium salts and side reactions.
  • The hydroxypropoxy substituent enhances solubility and dye affinity but requires mild conditions to prevent ether cleavage.
  • The lithium sodium salt form improves water solubility and stability compared to free acid or single salt forms.
  • Purification typically involves recrystallization from aqueous or mixed solvents to remove inorganic salts and unreacted starting materials.

Summary Table of Preparation Methodology

Stage Key Reagents/Conditions Purpose Critical Parameters
Hydroxypropoxy substitution 4-aminophenol + 2-chloropropanol, NaOH Introduce hydroxypropoxy group Temperature 60–80 °C, pH 9–11
Diazotization NaNO2 + HCl, 0–5 °C Form diazonium salt Low temperature, acidic pH 1–2
Azo coupling (1st) Diazonium salt + phenol derivative Form first azo bond pH 7–9, 0–10 °C
Azo coupling (2nd) Second diazonium salt + monoazo compound Form bisazo compound pH 7–9, 0–10 °C
Sulfonation Chlorosulfonic acid or H2SO4 Introduce sulfonic acid group 30–50 °C
Salt formation LiOH + NaOH Form lithium sodium salt Room temperature, pH 7–8

Chemical Reactions Analysis

Types of Reactions

Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azo linkage (N=N) can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are often employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Dye Chemistry

Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate is primarily utilized as a dye in textiles and other materials. Its azo structure allows it to form strong colorants that are resistant to fading.

  • Color Fastness : The compound exhibits excellent light and wash fastness properties, making it ideal for use in high-quality fabrics.

Pharmaceuticals

The compound's unique chemical structure allows it to be explored for pharmaceutical applications, particularly as a dye in drug formulations or as a tracer in biological studies.

  • Drug Delivery Systems : Research indicates potential uses in drug delivery systems where colorimetric indicators are necessary to track the release of drugs from carriers.

Material Science

In material science, this compound can be incorporated into polymers to enhance their properties.

  • Polymer Modifications : Its incorporation can improve thermal stability and mechanical strength while providing color to the final product.

Case Study 1: Azo Dyes in Textiles

A study conducted on the application of azo dyes in textile manufacturing demonstrated that this compound provided superior color retention compared to traditional dyes. The research highlighted its ability to withstand various environmental conditions, making it suitable for outdoor textiles.

Case Study 2: Drug Formulation

In a pharmaceutical study, the compound was used as a colorimetric marker in drug formulations. Researchers found that it effectively indicated the release profile of active ingredients from polymeric matrices, providing insights into the kinetics of drug release.

Mechanism of Action

The mechanism of action of lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate involves its interaction with molecular targets through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the azo linkage can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis methodologies, and spectral properties, leveraging data from the provided evidence.

Structural and Functional Group Analysis
Compound Class/Name Key Functional Groups Notable Substituents
Target Compound Azo (-N=N-), benzenesulphonate, methoxy, methyl 2-Hydroxypropoxy, lithium-sodium counterion
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole-3(4H)-thiones Triazole, sulfonyl, thione 2,4-Difluorophenyl, halogens (Cl, Br)
{4-[Benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salts Benzimidazole, sulfonyl, phenoxy-acetic acid Methoxy, 3,5-dimethylpyridinylmethylsulfinyl

Key Observations :

  • The target compound’s azo linkages distinguish it from triazole or benzimidazole derivatives in the evidence, which exhibit heterocyclic cores. Azo groups are typically associated with chromophoric properties (e.g., dyes), whereas triazoles and benzimidazoles are often pharmacologically active .
  • The lithium-sodium benzenesulphonate group enhances solubility compared to neutral sulfonyl or thione groups in ’s triazoles. Sodium salts of sulfonated phenoxy-acetic acids (e.g., ) share similar ionic character but lack azo functionality.

Key Observations :

  • The target compound’s synthesis likely shares diazotization steps with azo dye chemistry, whereas emphasizes cyclization and S-alkylation for triazole-thiones.
  • Both the target compound and ’s sodium salts require sulfonation , but the latter involves direct sulfonic acid coupling to heterocycles rather than post-synthetic ion exchange.
Spectral and Physicochemical Properties
Compound Class/Name IR Spectral Features (cm⁻¹) NMR/Other Data
Target Compound (Hypothetical) Expected: νN=N (1400–1600), νS=O (1150–1250) Aromatic protons (δ 6.5–8.5 ppm), Li/Na counterion
1,2,4-Triazole-3(4H)-thiones νC=S (1247–1255), νNH (3278–3414), no νC=O ¹H-NMR: Triazole protons (δ 7.2–8.3 ppm)
Phenoxy-acetic acid sodium salts νC=O (1680–1720), νS=O (1150–1250) Not explicitly reported

Key Observations :

  • The absence of C=O bands in triazole-thiones contrasts with the expected strong sulfonate S=O stretches in the target compound.
  • Sodium salts in may exhibit similar νS=O and νC=O bands but lack azo-related absorptions.
Stability and Tautomerism
  • Triazole-thiones in exist in thione-thiol tautomeric equilibrium, stabilized by intramolecular hydrogen bonding. This contrasts with the target compound’s azo groups , which are typically rigid and less prone to tautomerism.
  • The lithium-sodium counterion in the target compound may improve thermal stability compared to neutral triazole-thiones, which require recrystallization for purification .

Biological Activity

Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate, often referred to as a lithium salt of a complex azo compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its anti-inflammatory properties, mechanisms of action, and relevant case studies that elucidate its biological significance.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C24H25LiN4O6S
  • Molecular Weight : Approx. 486.54 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory activity of this compound, particularly in inhibiting nitric oxide (NO) and prostaglandin E2 (PGE2) production in various cellular models. For instance, in experiments involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound demonstrated a dose-dependent inhibition of NO and PGE2 production, which are key mediators in inflammatory responses.

Table 1: Inhibition of NO and PGE2 Production

Concentration (μM)% Inhibition of NO% Inhibition of PGE2
12.548.9854.86
2566.8075.94
5081.9199.38

The results indicate that higher concentrations of the compound significantly reduce inflammatory markers without affecting cell viability at these doses .

The underlying mechanism by which this compound exerts its effects involves the modulation of key inflammatory signaling pathways:

  • Inhibition of iNOS and COX-2 : The compound effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for NO and PGE2 synthesis.
  • NF-κB Pathway Modulation : It inhibits the phosphorylation of IκB, p105, and p65 proteins, thereby preventing the nuclear translocation of p65, which is essential for the transcription of pro-inflammatory genes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Zebrafish Model : In vivo studies using zebrafish larvae showed that treatment with this compound resulted in a significant reduction in LPS-induced NO production while maintaining high survival rates among larvae treated with various concentrations .
  • Cell Viability Assays : MTT assays confirmed that at concentrations up to 50 μM, the compound did not exhibit cytotoxic effects on RAW 264.7 cells, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound?

The synthesis of azo compounds like this sulfonate derivative typically involves diazotization and coupling steps. Refluxing in ethanol with glacial acetic acid as a catalyst (e.g., 4–6 hours) is effective for azo bond formation, as demonstrated in similar triazole-based syntheses . Monitoring reaction progress via TLC or UV-vis spectroscopy ensures intermediate stability. Post-synthesis, solvent removal under reduced pressure and recrystallization (e.g., DMF-acetic acid mixtures) improve purity .

Q. Which purification techniques are effective for isolating the compound?

Recrystallization using solvent mixtures (e.g., DMF-ethanol or DMF-acetic acid) is critical for removing unreacted precursors and byproducts. Centrifugation or vacuum filtration can isolate crystalline products, while membrane filtration (0.22 µm) ensures sterility for biological testing .

Q. How can in vitro assays be designed to assess biological activity?

For preliminary activity screening, use cell-based assays (e.g., cytotoxicity or enzyme inhibition) with controlled pH and temperature. Dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., known inhibitors) and triplicate measurements to validate reproducibility .

Q. What criteria guide the selection of methoxyphenyl precursors?

Precursors should prioritize substituent compatibility (e.g., methoxy groups at specific positions) and reactivity in coupling reactions. For example, 4-methoxybenzaldehyde derivatives are preferred for electron-donating effects that stabilize azo intermediates. Verify precursor purity via NMR and HPLC before use .

Advanced Research Questions

Q. How can membrane separation technologies improve purification efficiency?

Nanofiltration or ultrafiltration membranes (MWCO 1–3 kDa) selectively separate the sulfonate compound from smaller impurities. Optimize transmembrane pressure (1–5 bar) and pH (neutral to alkaline) to prevent membrane fouling. Process simulation tools (e.g., Aspen Plus) can model scalability and cost-effectiveness .

Q. What factors influence the photostability of azo bonds under varying pH?

Azo bonds degrade under UV light, especially in acidic conditions. Use accelerated stability studies (ICH Q1B guidelines) with controlled light exposure (e.g., 1.2 million lux hours) and pH buffers (3–9). Spectrophotometric monitoring at λmax (~450 nm) quantifies degradation kinetics. Antioxidants (e.g., BHT) or encapsulation in micelles can enhance stability .

Q. How can researchers address contradictory spectroscopic data during characterization?

Apply the quadripolar methodological model:

  • Theoretical pole : Cross-reference IR, NMR, and mass spectra with computational predictions (e.g., DFT for vibrational modes).
  • Technical pole : Validate instrument calibration using certified standards.
  • Epistemological pole : Reconcile anomalies through iterative hypothesis testing (e.g., tautomerism or solvent effects) .

Q. What advanced process simulation methods are recommended for scaling up synthesis?

Computational fluid dynamics (CFD) models optimize reactor design (e.g., batch vs. continuous flow). Kinetic Monte Carlo simulations predict side-reaction thresholds under varying temperatures. Pilot-scale trials should validate simulations, with PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .

Q. Which analytical techniques reliably quantify sulfonate group integrity?

Ion chromatography (IC) with conductivity detection quantifies free sulfonate ions. For structural confirmation, use tandem MS/MS (CID fragmentation) or XPS to analyze sulfur oxidation states. Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.